molecular formula C11H9FN2O B12115720 (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B12115720
M. Wt: 204.20 g/mol
InChI Key: CBFYGNHBKAVZQJ-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that features a fluorophenyl group attached to a methanone moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and lipophilicity, making it a valuable compound in drug development .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanone

InChI

InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

CBFYGNHBKAVZQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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